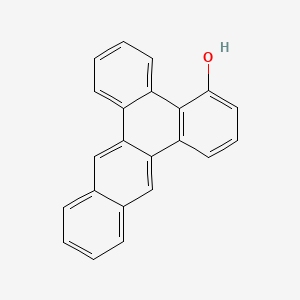![molecular formula C18H20O B14304438 1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one CAS No. 122916-83-0](/img/structure/B14304438.png)
1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one is an organic compound with a complex structure that includes a phenyl group and a propan-2-one group. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one can be achieved through several methods:
Friedel-Crafts Alkylation: This method involves the reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst.
Zeolite-Catalyzed Isomerization: This method uses zeolite as a catalyst to isomerize phenyl propylene oxide.
Gas-Phase Ketonic Decarboxylation: This industrial method involves the decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst.
Analyse Des Réactions Chimiques
1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include benzoic acid and alcohol derivatives.
Applications De Recherche Scientifique
1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies involving enzyme-catalyzed reactions.
Medicine: This compound is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo oxidative deamination mediated by flavin-containing monooxygenase 3 (FMO3), leading to the formation of non-toxic metabolites . This process is crucial for its biodegradation and excretion.
Comparaison Avec Des Composés Similaires
1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one can be compared with similar compounds such as:
Benzyl Methyl Ketone: This compound is structurally similar but has different chemical properties and applications.
Phenyl Vinyl Ketone: It has a vinyl group instead of the isopropyl group, leading to different reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its applications and chemical behavior.
Propriétés
Numéro CAS |
122916-83-0 |
|---|---|
Formule moléculaire |
C18H20O |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
1-phenyl-1-(4-propan-2-ylphenyl)propan-2-one |
InChI |
InChI=1S/C18H20O/c1-13(2)15-9-11-17(12-10-15)18(14(3)19)16-7-5-4-6-8-16/h4-13,18H,1-3H3 |
Clé InChI |
FVQXDGHEYSUVGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


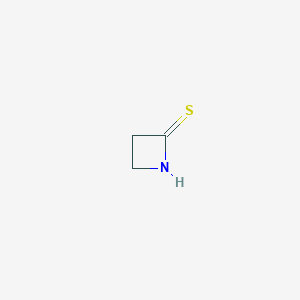
![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)
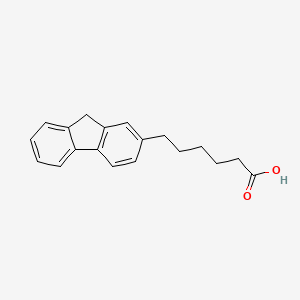
![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
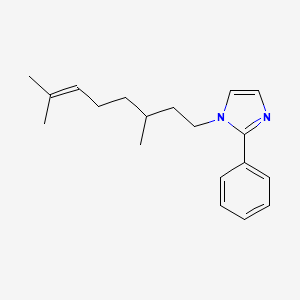
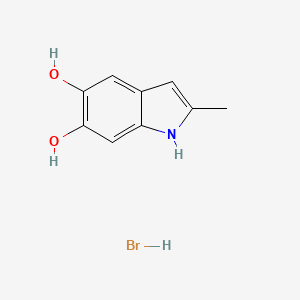
![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)
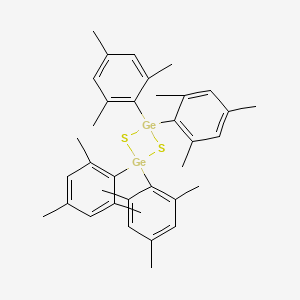

![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)

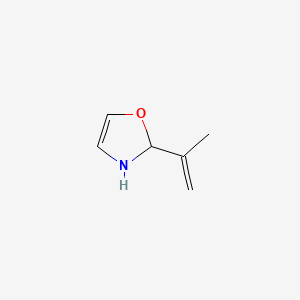
methanone](/img/structure/B14304413.png)
